Molecular Weight and Halogen Content Comparison Versus Non-Fluorinated and Mono-Bromo 6-Fluorobenzothiazole Analogs
The molecular weight and halogen stoichiometry of 2,5-dibromo-6-fluorobenzo[d]thiazole distinguish it from the closest commercially available analogs. The target compound contains two bromine atoms and one fluorine atom (MW 310.97, C7H2Br2FNS) . The non-fluorinated isomer 2,5-dibromobenzo[d]thiazole has a lower molecular weight (292.98 g/mol, C7H3Br2NS) and lacks the fluorine substituent . The mono-bromo analog 2-bromo-6-fluorobenzo[d]thiazole has a molecular weight of 232.07 g/mol (C7H3BrFNS) and provides only a single electrophilic coupling site . The additional 18.0 g/mol mass difference versus 2,5-dibromobenzo[d]thiazole (corresponding to substitution of H by F) and the 78.9 g/mol difference versus 2-bromo-6-fluorobenzo[d]thiazole (corresponding to the second Br atom) are analytically resolvable and impact stoichiometry calculations for multi-step synthetic protocols.
| Evidence Dimension | Molecular weight and halogen composition |
|---|---|
| Target Compound Data | 310.97 g/mol; 2 Br + 1 F (C7H2Br2FNS) |
| Comparator Or Baseline | 2,5-Dibromobenzo[d]thiazole: 292.98 g/mol; 2 Br, no F (C7H3Br2NS); 2-Bromo-6-fluorobenzo[d]thiazole: 232.07 g/mol; 1 Br, 1 F (C7H3BrFNS) |
| Quantified Difference | +18.0 g/mol vs non-fluorinated analog (F vs H substitution); +78.9 g/mol vs mono-bromo analog (second Br atom) |
| Conditions | Calculated molecular weight from IUPAC standard atomic masses; vendor reference data |
Why This Matters
Procurement decisions that require a bifunctional electrophilic coupling platform with a pre-installed fluorine atom can be satisfied only by the 2,5-dibromo-6-fluoro substitution pattern; substitution with non-fluorinated or mono-bromo analogs would alter coupling stoichiometry and downstream derivatization options.
